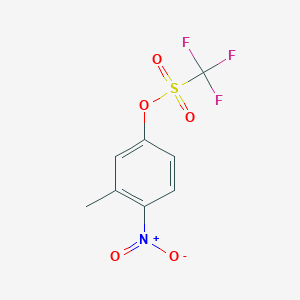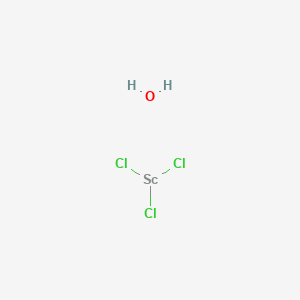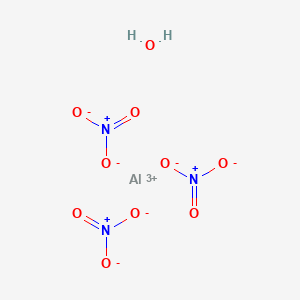![molecular formula C14H6ClF5N2O3 B3041095 N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide CAS No. 260553-18-2](/img/structure/B3041095.png)
N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide
Vue d'ensemble
Description
N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide is a chemical compound that is widely used in scientific research. It is commonly referred to as CFTRinh-172 and is known for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the movement of chloride ions across cell membranes. CFTRinh-172 has been shown to be a potent inhibitor of CFTR and has been used extensively in research studies to investigate the role of CFTR in various physiological and pathological processes.
Mécanisme D'action
N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 works by binding to the N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide protein and inhibiting its function. Specifically, it binds to a site on the this compound protein that is involved in regulating the movement of chloride ions across cell membranes. By inhibiting this function, N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 effectively blocks the movement of chloride ions and disrupts normal cellular processes.
Biochemical and Physiological Effects:
N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 has been shown to have a number of biochemical and physiological effects. Some of the key effects include:
1. Inhibition of this compound: N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 is a potent inhibitor of this compound and has been shown to effectively block the movement of chloride ions across cell membranes.
2. Alteration of Cellular Signaling: N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 has been shown to alter cellular signaling pathways and disrupt normal cellular processes.
3. Modulation of Ion Transport: N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 has been shown to modulate the transport of other ions such as sodium and potassium, in addition to chloride ions.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 has a number of advantages and limitations for use in laboratory experiments. Some of the key advantages include:
1. Potent Inhibitor: N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 is a potent inhibitor of N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide and has been shown to effectively block the movement of chloride ions across cell membranes.
2. Specificity: N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 is highly specific for this compound and does not inhibit other ion channels or transporters.
3. Stability: N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 is a stable compound that can be easily stored and transported.
Some of the limitations of N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 include:
1. Toxicity: N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 has been shown to be toxic to some cell types at high concentrations.
2. Cost: N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 is a relatively expensive compound that may be cost-prohibitive for some research labs.
3. Limited Availability: N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 may be difficult to obtain in some regions or may have limited availability from commercial suppliers.
Orientations Futures
There are a number of future directions for research involving N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172. Some of the key areas of focus include:
1. Development of New N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide Inhibitors: While N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 is a potent inhibitor of this compound, there is a need for new inhibitors that may be more effective or have fewer side effects.
2. Investigation of this compound in Other Diseases: this compound has been implicated in a number of other diseases beyond cystic fibrosis, including cancer and gastrointestinal disorders. Further research is needed to better understand the role of this compound in these conditions.
3. Clinical Trials: N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 may have potential as a therapeutic agent for cystic fibrosis and other diseases. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 is a potent inhibitor of this compound that has been widely used in scientific research to investigate the role of this compound in various physiological and pathological processes. While this compound has a number of advantages for use in laboratory experiments, there are also limitations that need to be considered. Further research is needed to better understand the mechanisms of action of N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 and to identify new targets for drug development.
Applications De Recherche Scientifique
N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 has been used extensively in scientific research to investigate the role of N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide in various physiological and pathological processes. Some of the key areas of research where N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 has been used include:
1. Cystic Fibrosis: N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 has been used to study the role of this compound in cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. By inhibiting this compound, researchers have been able to better understand the mechanisms underlying cystic fibrosis and develop new treatments for the disease.
2. Gastrointestinal Disorders: N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 has also been used to investigate the role of this compound in gastrointestinal disorders such as diarrhea and inflammatory bowel disease. By inhibiting this compound, researchers have been able to identify new targets for drug development and better understand the underlying mechanisms of these conditions.
3. Cancer: this compound has been shown to play a role in the development and progression of certain types of cancer. N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamideinh-172 has been used to investigate the role of this compound in cancer and identify new targets for drug development.
Propriétés
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF5N2O3/c15-7-5-6(14(18,19)20)1-3-9(7)21-13(23)11-8(16)2-4-10(12(11)17)22(24)25/h1-5H,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWVUXDWMBAYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[3,5-Di(trifluoromethyl)phenyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B3041017.png)
![[(1,1,1-Trifluoro-3-phenylpropan-2-ylidene)amino] 2,3,3-trichloroprop-2-enoate](/img/structure/B3041019.png)
![1-(1-Benzyl-2,2,2-trifluoroethoxy)-3-[(2-furylmethyl)amino]propan-2-ol](/img/structure/B3041021.png)
![O1-[4-(trifluoromethyl)benzoyl]-2-chloroethanehydroximamide](/img/structure/B3041023.png)


![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B3041029.png)
![1-[4-(4-Benzoylpiperidino)-3-nitrophenyl]-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041030.png)


